![molecular formula C19H15F3N2O4 B2407877 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(trifluoromethyl)benzamide CAS No. 2034270-02-3](/img/structure/B2407877.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(trifluoromethyl)benzamide
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Description
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a chemical compound that belongs to the family of benzamide derivatives. This compound has been extensively studied in the field of neuroscience due to its ability to block glutamate transporters, which play a crucial role in regulating the levels of glutamate in the brain.
Scientific Research Applications
Antidiabetic Agents
A study identified derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide, closely related to the compound , as promising antidiabetic agents. The research focused on the structure-activity relationship, leading to the identification of a candidate drug for treating diabetes mellitus (Nomura et al., 1999).
Antitumor Activity
Another study explored the synthesis and process improvement of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, highlighting its potential antitumor effect alongside excellent bioactivities. This compound was synthesized from commercially available materials, demonstrating significant potential in the field of medicinal chemistry (H. Bin, 2015).
Polymer Synthesis
Research into chain-growth polycondensation for well-defined aramides resulted in the synthesis of unprecedented block copolymers containing aramide with low polydispersity. This study demonstrates the compound's utility in developing new materials with specific molecular weights and low polydispersity, showing significant implications for material science (Yokozawa et al., 2002).
Biological Evaluation of Derivatives
A comprehensive study synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, showing potential biological applications. These compounds were screened for their inhibitory potential against various enzymes, indicating considerable interest for further applications in medicinal chemistry (Saeed et al., 2015).
Quantitative Determination in Plasma
A method was developed for the quantitative determination of MK-0767, a dual α/γ peroxisome proliferator-activated receptor (PPAR) agonist, closely related to the compound , in human plasma. This study is pivotal for the pharmacokinetic analysis of such compounds, aiding in the understanding of their behavior in biological systems (Song et al., 2004).
properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)14-8-6-13(7-9-14)17(26)23-15(12-4-2-1-3-5-12)10-24-16(25)11-28-18(24)27/h1-9,15H,10-11H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOVTQBZSFVQKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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